![molecular formula C12H12N2O2S B1303811 Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate CAS No. 339010-09-2](/img/structure/B1303811.png)
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
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Overview
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is an organic compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound is used as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate involves the conversion of the ethyl ester to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in the formation of the desired compound .Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is C7H10N2O2S, and its molecular weight is 186.23 g/mol . The compound has a planar structure due to the aromaticity of the thiazole ring .Physical And Chemical Properties Analysis
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is a solid compound . Its melting point is between 92-94 °C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to thiazole have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have been shown to inhibit bacterial pathogens , indicating potential use in the development of new antimicrobial drugs.
Antifungal Activity
Some thiazole derivatives have been found to have antifungal properties . This could be useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Future Directions
Thiazole derivatives, including Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, have been the focus of many research studies due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of this compound, as well as studying its mechanism of action in more detail. Additionally, the synthesis of new compounds derived from Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate could be an interesting area of study .
properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-6-4-3-5-8(9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDLESGWRDBHSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377369 |
Source
|
Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
CAS RN |
339010-09-2 |
Source
|
Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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